![molecular formula C28H20O2 B13752244 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- CAS No. 49658-24-4](/img/structure/B13752244.png)
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its complex structure, which includes a phenylmethyl group attached to the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a controlled temperature of 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce hydroquinone compounds.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar in structure but with a methyl group instead of a phenylmethyl group.
9,10-Anthracenedione, 2-[4-(diphenylamino)phenyl]-: Contains a diphenylamino group, offering different electronic properties.
Uniqueness
The unique structure of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
49658-24-4 |
|---|---|
Molekularformel |
C28H20O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-[(4-benzylphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c29-27-23-8-4-5-9-24(23)28(30)26-18-22(14-15-25(26)27)17-21-12-10-20(11-13-21)16-19-6-2-1-3-7-19/h1-15,18H,16-17H2 |
InChI-Schlüssel |
YEQYGMGQQWXARK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
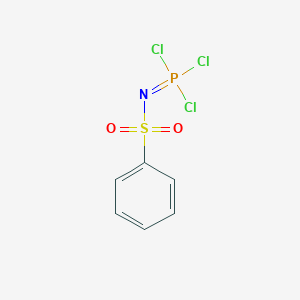
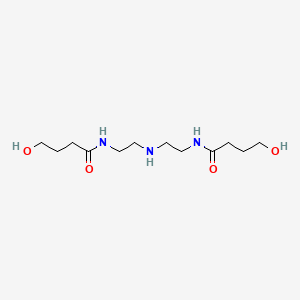

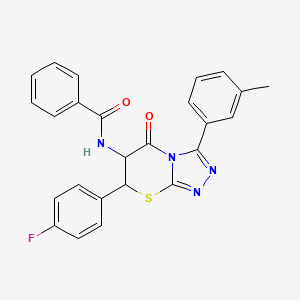

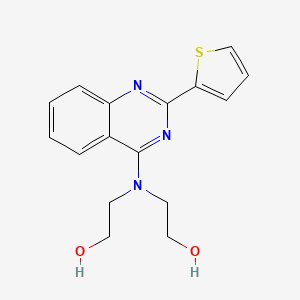

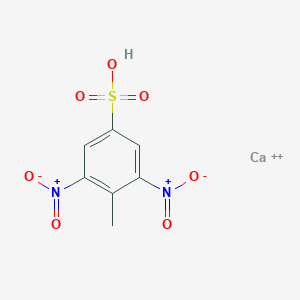

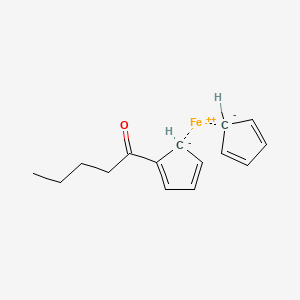
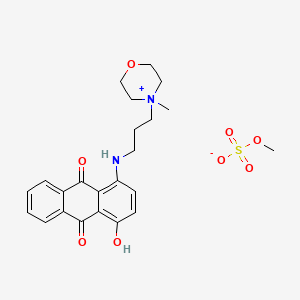
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
